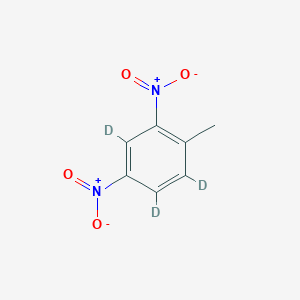

2,4-Dinitrotoluene (ring-D3)

Description

BenchChem offers high-quality 2,4-Dinitrotoluene (ring-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitrotoluene (ring-D3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trideuterio-3-methyl-4,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBMJGBANMMK-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279885 | |

| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-68-9 | |

| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4-d3, 6-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Isotopic Labeling in Nitroaromatic Compound Studies

Isotopic labeling is a technique where atoms in a molecule are replaced with their isotopes to track the molecule's journey through chemical reactions or biological systems. wikipedia.orgstudysmarter.co.uk This method is particularly crucial in the study of nitroaromatic compounds, a class of chemicals often associated with industrial and military activities, due to their potential environmental persistence and biological impact. acs.org

Stable isotopes, being non-radioactive, are safe for long-term studies and allow researchers to monitor metabolic and degradation pathways with minimal disruption to the biological system. studysmarter.co.uk The introduction of heavier isotopes, such as deuterium (B1214612) (²H), into a molecule like 2,4-Dinitrotoluene (B133949) (2,4-DNT) creates a "labeled" version that is chemically similar to the original compound but distinguishable by its mass.

Synthesis and Characterization of 2,4 Dinitrotoluene Ring D3

Spectroscopic Methods for Confirming Ring-D3 Labeling

The successful incorporation of deuterium (B1214612) atoms onto the aromatic ring of 2,4-Dinitrotoluene (B133949) (DNT) to form 2,4-Dinitrotoluene (ring-D3) is verified using a combination of powerful spectroscopic techniques. These methods provide definitive evidence of the isotopic substitution and its precise location. The primary analytical tools for this characterization are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming isotopic labeling by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. The substitution of three hydrogen atoms with three deuterium atoms on the aromatic ring results in a predictable increase in the compound's molecular weight.

Unlabeled 2,4-Dinitrotoluene (C₇H₆N₂O₄) has a molecular weight of approximately 182.13 g/mol . wikipedia.org Its deuterated counterpart, 2,4-Dinitrotoluene-3,5,6-d3 (C₇H₃D₃N₂O₄), has a molecular weight of approximately 185.15 g/mol . sigmaaldrich.comisotope.com This mass shift of +3 is a clear indicator of successful deuteration. sigmaaldrich.com In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ for unlabeled 2,4-DNT appears at m/z 182. massbank.eu For the ring-D3 labeled compound, this peak shifts to m/z 185.

Further confirmation can be derived from the fragmentation pattern. A prominent fragment in the mass spectrum of unlabeled 2,4-DNT is observed at m/z 165, which corresponds to the loss of a hydroxyl radical ([M-OH]⁺). massbank.eu For 2,4-Dinitrotoluene (ring-D3), the corresponding fragment ions would be expected to retain the deuterium labels, thus appearing at higher m/z values, providing further structural proof of the labeling site.

Table 1: Comparison of Key Mass Spectral Data for 2,4-Dinitrotoluene and 2,4-Dinitrotoluene (ring-D3)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Molecular Ion Peak [M]⁺ (m/z) |

|---|---|---|---|

| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 wikipedia.org | 182 massbank.eu |

| 2,4-Dinitrotoluene (ring-D3) | C₇H₃D₃N₂O₄ | 185.15 sigmaaldrich.comisotope.com | 185 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the precise location of isotopic labels. Both ¹H (proton) and ²H (deuterium) NMR are instrumental.

The ¹H NMR spectrum of standard 2,4-Dinitrotoluene in CDCl₃ shows characteristic signals for the three aromatic protons and the methyl group protons. oc-praktikum.de The aromatic protons appear as a doublet at approximately 7.59 ppm (H5), a doublet of doublets at 8.36 ppm (H6), and a doublet at 8.84 ppm (H3). The methyl (CH₃) protons appear as a singlet around 2.74 ppm. oc-praktikum.de

In the ¹H NMR spectrum of 2,4-Dinitrotoluene (ring-D3), the signals corresponding to the aromatic protons at positions 3, 5, and 6 are absent. This absence provides unequivocal evidence that these specific hydrogen atoms have been replaced by deuterium. The only significant peak remaining would be the singlet for the methyl group protons.

Conversely, the ²H NMR spectrum of the deuterated compound would show signals in the aromatic region, confirming the presence and chemical environment of the deuterium atoms on the ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy confirms deuteration by detecting shifts in the vibrational frequencies of chemical bonds. The stretching vibrations of carbon-hydrogen (C-H) bonds have different frequencies than those of carbon-deuterium (C-D) bonds due to the mass difference between the isotopes.

In aromatic compounds, the C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region. researchgate.net When hydrogen is replaced by deuterium, the heavier mass of the deuterium atom causes the corresponding C-D stretching vibrations to appear at a lower frequency, generally in the 4.4–4.7 µm region (approximately 2270-2120 cm⁻¹). researchgate.netaanda.orgarxiv.org This noticeable shift in the spectrum from the C-H to the C-D stretching region serves as a reliable diagnostic for the presence of deuterium on the aromatic ring.

Table 2: Characteristic IR Stretching Frequencies for Aromatic C-H and C-D Bonds

| Bond Type | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 researchgate.net |

| Aromatic C-D Stretch | 2270 - 2120 researchgate.netaanda.orgarxiv.org |

By systematically applying these spectroscopic methods, researchers can unambiguously confirm the successful synthesis and verify the specific isotopic labeling of 2,4-Dinitrotoluene (ring-D3).

Advanced Analytical Methodologies Utilizing 2,4 Dinitrotoluene Ring D3 As an Internal Standard and Tracer

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are fundamental in the separation and quantification of complex mixtures. The inclusion of isotopically labeled internal standards like 2,4-DNT-D3 is a cornerstone of modern analytical protocols, compensating for variations in sample preparation and instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterated Internal Standards

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including many explosives. hpst.cz The use of deuterated internal standards, such as 2,4-DNT-D3, is essential for accurate quantification. scispec.co.th These standards are chemically identical to their native counterparts but have a higher mass due to the deuterium (B1214612) atoms. nemc.us This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chromatographic behavior ensures they experience comparable effects during extraction, derivatization, and injection. nemc.usmyadlm.org

In a typical GC-MS analysis of explosives, a known amount of 2,4-DNT-D3 is added to the sample prior to extraction. scispec.co.th The sample is then processed, and the final extract is injected into the GC-MS. The instrument separates the compounds based on their boiling points and retention times, and the mass spectrometer detects and quantifies both the target analyte and the deuterated internal standard. By comparing the peak area of the analyte to that of the known amount of internal standard, a precise concentration of the analyte in the original sample can be determined, correcting for any losses during sample preparation. For instance, in the analysis of nitroaromatic, nitramine, and nitrate (B79036) ester explosives, 2,6-Dinitrotoluene-D3 has been successfully used as an internal standard with calibration curves showing excellent linearity (r² > 0.99) and precision with coefficients of variation less than 7%. scispec.co.th

Table 1: GC-MS Analysis of Explosives using a Deuterated Internal Standard

| Compound | Retention Time (min) | Linearity Range (pg/µL) |

|---|---|---|

| Nitrobenzene | 1.95 | 1 - 1000 |

This table is illustrative and based on findings for similar deuterated analogs. scispec.co.th

High-Performance Liquid Chromatography (HPLC) with Isotopic Tracers

High-performance liquid chromatography (HPLC) is a preferred method for the analysis of thermally labile and non-volatile explosives. nih.govcdc.gov Similar to GC-MS, the use of isotopic tracers like 2,4-DNT-D3 in HPLC, particularly when coupled with mass spectrometry (LC-MS), significantly improves the accuracy and reliability of quantification. researchgate.netnih.gov Isotopic tracers co-elute with the target analytes, allowing for correction of matrix effects and variations in instrument response. researchgate.net

The application of isotope tracers in HPLC is particularly valuable in complex matrices where ion suppression or enhancement can affect the analyte signal. researchgate.net By adding 2,4-DNT-D3 to the sample, any signal alteration will affect both the analyte and the tracer similarly, enabling an accurate concentration determination. This approach is crucial for achieving reliable results in the low concentration ranges often encountered in environmental and forensic samples. nih.govwur.nl

Validation of Methods for Environmental and Biological Matrices

The validation of analytical methods is a critical step to ensure the data generated is accurate, precise, and reproducible. For environmental and biological matrices, which are often complex and variable, this process is particularly important. The use of 2,4-DNT-D3 is integral to the validation of methods for analyzing explosives in matrices such as soil, water, and biological tissues. rsc.org

Method validation typically involves assessing parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). rsc.org Studies have demonstrated the successful validation of methods for 2,4,6-trinitrotoluene (B92697) (TNT) and its degradation products in sediments using GC-MS/MS, achieving analyte recoveries between 64.6% and 91.8% and good precision. rsc.org In the analysis of environmental water samples for 2,4-DNT, a dispersive liquid-liquid microextraction combined with GC-MS showed detection limits as low as 0.01 µg/L and recoveries between 102.1% and 110.9%. nih.gov The inclusion of a deuterated internal standard like 2,4-DNT-D3 helps to compensate for matrix effects and ensures the robustness of the method across different sample types. researchgate.net

Table 2: Method Validation Parameters for Explosives Analysis

| Parameter | Typical Range |

|---|---|

| Analyte Recovery | 64.6% - 91.8% rsc.org |

| Accuracy | 96.7% - 103.1% rsc.org |

| Precision (CV) | 2.1% - 6.4% rsc.org |

Mass Spectrometry (MS) Applications in Environmental and Forensic Science

Mass spectrometry is a versatile and highly sensitive technique that plays a pivotal role in environmental and forensic science. nist.gov Its ability to identify and quantify compounds at trace levels makes it indispensable for the analysis of explosives.

Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Accuracy and Precision

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and offers the highest level of accuracy and precision in quantitative analysis. tandfonline.comtandfonline.comspeciation.net This technique involves adding a known amount of an isotopically enriched standard, such as 2,4-DNT-D3, to a sample. epa.gov After allowing the standard to equilibrate with the native analyte in the sample, the altered isotopic ratio is measured by a mass spectrometer. epa.gov

The key advantage of IDMS is that once the isotopic standard and the analyte are mixed, any subsequent loss of the substance during sample preparation or analysis does not affect the accuracy of the result, as the isotopic ratio remains constant. tandfonline.comspeciation.net This makes IDMS particularly robust for analyzing complex environmental and biological samples where quantitative recovery can be challenging. rsc.org The precision of isotope ratio measurements by IDMS can be very high, often with a relative standard deviation (RSD) between 0.25% and 1.0%. epa.gov

Detection of Trace Explosives and Their Residues

The detection of trace amounts of explosives and their residues is a critical task in forensic investigations, counter-terrorism efforts, and environmental monitoring. ukm.mynih.gov 2,4-Dinitrotoluene (B133949) is a significant compound in this context as it is a common impurity in military-grade TNT and has a higher vapor pressure, making it a key tracer for detecting buried landmines. nih.govrsc.org

Advanced analytical methods, often employing 2,4-DNT-D3 as an internal standard, are capable of detecting explosives at extremely low concentrations. For example, some sensor technologies can detect 2,4-DNT in the parts-per-trillion (ppt) range. researchgate.net In laboratory settings, techniques like GC-MS in negative chemical ionization selected ion monitoring mode (NCI SIM) can achieve detection limits in the picogram per microliter range. scispec.co.th The use of 2,4-DNT-D3 ensures that even at these trace levels, the quantification remains accurate and reliable, which is crucial for making informed decisions in forensic and environmental contexts. nih.govnih.gov

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 2,4-Dinitrotoluene | 2,4-DNT |

| 2,4-Dinitrotoluene (ring-D3) | 2,4-DNT-D3 |

| 2,6-Dinitrotoluene | 2,6-DNT |

| 2,6-Dinitrotoluene-D3 | 2,6-DNT-D3 |

| 2,4,6-Trinitrotoluene | TNT |

| Nitrobenzene |

Development of Novel Sensing Technologies

Recent research has spurred the creation of innovative sensing technologies for detecting trace levels of DNT. These methods offer high sensitivity, rapid response, and in some cases, portability for in-field analysis. The validation and calibration of these sensors often rely on precise concentrations of DNT, where the use of internal standards like 2,4-Dinitrotoluene (ring-D3) is critical for achieving analytical accuracy.

Microcantilever Sensors for Gas Phase Detection

Micro-electromechanical systems (MEMS), specifically microcantilever sensors, have emerged as a highly sensitive platform for the gas-phase detection of DNT. researchgate.netresearching.cn These sensors operate by detecting changes in their mechanical properties, such as resonant frequency or bending, upon the adsorption of target analyte molecules. researching.cnnih.gov The high sensitivity of these devices allows for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. researchgate.netnih.gov

The selectivity of microcantilever sensors is imparted by coating their surface with a material that has a high affinity for the target analyte. For DNT detection, various coatings have been explored:

Polymer Coatings: A SXFA-[poly(1-(4-hydroxy-4-trifluoromethyl-5,5,5-trifluoro)pent-1-enyl)methylsiloxane] polymer has been used to coat microcantilevers. researchgate.netepa.gov These sensors demonstrated a reversible response and a detection sensitivity of 300 ppt (B1677978) within seconds of exposure to DNT vapor. researchgate.net The sensor's stability was confirmed over a year of repeated exposures. researchgate.net

Peptide Receptors: Specific peptide sequences that selectively bind to 2,4-DNT have been immobilized on microcantilever surfaces. nih.govmdpi.com By measuring the shift in resonant frequency, these peptide-based sensors can detect DNT vapor at ppb concentrations. nih.gov One study calculated a limit of detection (LOD) of 431 ppt. nih.gov To enhance performance, these sensors can be integrated with a micro-preconcentrator (µPC) containing an adsorbent like Tenax-TA, which increases the concentration of DNT molecules delivered to the sensor and improves the sensing performance significantly. mdpi.com

The performance of these sensors is typically characterized by measuring the change in frequency or deflection upon exposure to DNT.

Table 1: Performance of Microcantilever Sensors for 2,4-Dinitrotoluene (DNT) Detection

| Sensor Type | Receptor/Coating | Detection Principle | Reported Sensitivity/LOD | Response Time |

|---|---|---|---|---|

| Polymer-Coated Microcantilever | SXFA Polymer | Static Bending | 300 ppt researchgate.net | A few seconds researchgate.net |

| Peptide-Based Microcantilever | DNT-specific peptide | Resonant Frequency Shift | 431 ppt (calculated LOD) nih.gov | N/A |

Fluorescence-Based Chemical Sensors and Quenching Mechanisms

Fluorescence-based sensing is another powerful technique for detecting nitroaromatic explosives like DNT. illinois.edu The primary mechanism behind this detection method is fluorescence quenching. pnas.org In these "turn-off" sensors, the fluorescence intensity of a sensory material is diminished upon interaction with the analyte. illinois.edursc.org

Conjugated polymers are frequently used as the fluorescent material due to their delocalized electronic structure, which allows an excited-state electron (exciton) to travel along the polymer backbone. illinois.edu If the exciton (B1674681) encounters a bound analyte molecule, such as DNT, a non-radiative decay pathway is initiated, quenching the fluorescence. illinois.eduresearchgate.net This process, often a photoinduced electron transfer (PET), is highly efficient, leading to a significant amplification of the quenching signal from a single binding event. pnas.orgscispace.com

Key aspects of these sensors include:

High Sensitivity: Thin films of these polymers can detect DNT vapors at extremely low concentrations. Studies have shown that some polymer films can achieve over 90% fluorescence quenching within seconds of exposure to DNT. illinois.eduscispace.com

Rapid Response: The quenching mechanism is very fast. For example, films of a small fluorescent molecule, TCA, exhibited a 90% quenching efficiency within 30 seconds of exposure to DNT vapor. scispace.com

Material Diversity: A variety of fluorescent materials are being developed, including poly(p-phenyleneethynylene) (PPE), polyanionic polymers like MPS-PPV, and specially designed small molecules. illinois.edupnas.orgscispace.com Some materials, like polycyclic aromatic hydrocarbon (PAH)-based chemosensors, can form excimers in aqueous solutions, providing "turn-off" detection of DNT at sub-nanomolar concentrations. rsc.org

Table 2: Examples of Fluorescence-Based Sensors for 2,4-Dinitrotoluene (DNT) Detection

| Sensor Material | Mechanism | Key Finding |

|---|---|---|

| Conjugated Polymer Films (e.g., PPE) | Fluorescence Quenching | >90% fluorescence quenching in 10 seconds for 25 Å films. illinois.edu |

| Small Fluorescent Molecule (TCA) Film | Fluorescence Quenching | ~90% quenching efficiency upon exposure to DNT vapor for 30 s. scispace.com |

| Polyanionic Conjugated Polymer (MPS-PPV) | Fluorescence Quenching | Highly sensitive, with quenching detectable at nanomolar concentrations. pnas.org |

Bacterial Bioreporters for DNT and its Transformation Products

Bacterial bioreporters represent a novel biological approach for detecting DNT. These sensors consist of microorganisms, typically Escherichia coli, that have been genetically engineered to produce a measurable signal, such as light (bioluminescence) or color (fluorescence), in the presence of a target chemical. walshmedicalmedia.comresearchgate.net

A significant discovery in this field is that the bacterial response is not induced by DNT itself, but by its metabolic transformation products. nih.govscispace.com E. coli aerobically transforms DNT through a reductive pathway. nih.gov The key metabolite responsible for inducing the reporter gene is 2,4,5-trihydroxytoluene (B73207). nih.govscispace.com This understanding is crucial for optimizing the bioreporter's performance.

The core components of these bioreporters are:

Sensing Element: A gene promoter that is activated by the DNT metabolite. The promoter for the yqjF gene in E. coli has been identified as a highly effective sensing element. nih.govresearchgate.net

Reporting Element: A gene fused to the promoter that produces an easily detectable signal. Common reporter genes include the luxCDABE gene cassette for bioluminescence and the Green Fluorescent Protein (GFP) gene for fluorescence. walshmedicalmedia.comresearchgate.net

Researchers have enhanced the sensitivity and response time of these bioreporters through molecular techniques like directed evolution and random mutagenesis of the yqjF promoter. walshmedicalmedia.comresearchgate.net These engineered strains can be encapsulated in materials like alginate and dispersed in an area to detect trace amounts of DNT leaking from sources such as buried landmines. mdpi.com

Table 3: Characteristics of E. coli Bioreporters for DNT Detection

| Sensing Element (Promoter) | Reporting Element | Inducing Compound | Application |

|---|---|---|---|

| yqjF nih.govresearchgate.net | luxCDABE (bioluminescence) researchgate.netmdpi.com | 2,4,5-Trihydroxytoluene nih.govscispace.com | Remote detection of buried explosives mdpi.com |

| yqjF walshmedicalmedia.comresearchgate.net | GFPmut2 (fluorescence) nih.govwalshmedicalmedia.com | 2,4,5-Trihydroxytoluene nih.govscispace.com | Whole-cell biosensors for environmental monitoring walshmedicalmedia.com |

Environmental Fate and Biotransformation Pathways of 2,4 Dinitrotoluene: Insights from Isotopic Studies

Microbial Degradation Pathways Elucidation

The environmental persistence and toxicological profile of 2,4-dinitrotoluene (B133949) (2,4-DNT), a xenobiotic compound originating from the manufacturing of explosives and polyurethane foams, have prompted extensive research into its microbial degradation. psu.edursc.org Isotopic studies, including the use of deuterated compounds like 2,4-Dinitrotoluene (ring-D3) and labeled molecules such as ¹⁸O₂, have been instrumental in elucidating the complex biotransformation pathways employed by various microorganisms. These investigations have revealed that bacteria can metabolize 2,4-DNT through distinct aerobic and anaerobic mechanisms, ultimately leading to its mineralization or transformation into other compounds.

Under aerobic conditions, microorganisms employ two primary strategies for the biotransformation of 2,4-DNT: an oxidative pathway that involves the enzymatic removal of nitro groups and cleavage of the aromatic ring, and a reductive pathway where the nitro groups are sequentially reduced to amino groups. nih.govethz.ch

The oxidative degradation of 2,4-DNT is initiated by a multicomponent enzyme system known as 2,4-dinitrotoluene dioxygenase (DNTDO). dtu.dk This enzyme, a member of the Rieske non-heme iron dioxygenase family, catalyzes the incorporation of both atoms of molecular oxygen into the aromatic ring. nih.govresearchgate.net Studies using ¹⁸O₂ have confirmed this dioxygenase activity, demonstrating the simultaneous incorporation of two oxygen atoms into the 2,4-DNT molecule. nih.gov This initial attack occurs at the 4,5 position of the aromatic ring, resulting in the formation of 4-methyl-5-nitrocatechol (B15798) (4M5NC) and the concomitant release of the first nitro group as nitrite. nih.govnih.gov

The 4M5NC intermediate is then acted upon by a monooxygenase, which converts it to 2-hydroxy-5-methylquinone, releasing the second nitro group. nih.govnih.gov This quinone is subsequently reduced to 2,4,5-trihydroxytoluene (B73207) (THT). nih.govnih.gov The degradation pathway proceeds with the meta-cleavage of the THT ring, a critical step catalyzed by an extradiol ring cleavage enzyme, which opens the aromatic structure for further processing. nih.govresearchgate.net This oxidative pathway, first detailed in a Pseudomonas sp., has since been identified in various bacteria, including strains of Burkholderia and Hydrogenophaga. ethz.chnih.govresearchgate.net

| Step | Enzyme | Substrate | Product(s) | Reference |

|---|---|---|---|---|

| Initial Attack | 2,4-Dinitrotoluene Dioxygenase (DNTDO) | 2,4-Dinitrotoluene | 4-Methyl-5-nitrocatechol + Nitrite | nih.govnih.gov |

| Second Nitro Group Removal | 4-Methyl-5-nitrocatechol Monooxygenase | 4-Methyl-5-nitrocatechol | 2-Hydroxy-5-methylquinone + Nitrite | nih.govnih.gov |

| Reduction | Reductase | 2-Hydroxy-5-methylquinone | 2,4,5-Trihydroxytoluene | nih.govnih.gov |

| Ring Fission | Extradiol Dioxygenase (e.g., DntD) | 2,4,5-Trihydroxytoluene | Ring cleavage products | nih.gov |

In parallel to the oxidative pathway, many bacteria utilize a reductive mechanism, even under aerobic conditions. nih.gov This pathway involves the stepwise reduction of the nitro groups by nitroreductase enzymes. The initial reduction of 2,4-DNT yields two primary isomers: 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. nih.govdtic.mil These reactions proceed through highly unstable nitroso and hydroxylamino intermediates. nih.gov For instance, the formation of 4-hydroxylamino-2-nitrotoluene (B8763201) precedes the formation of 4-amino-2-nitrotoluene. nih.gov

Under certain conditions, these reactive hydroxylamino intermediates can undergo condensation reactions to form azoxy compounds. nih.gov For example, 4-hydroxylamino-2-nitrotoluene can condense to form products like 4,4′-dimethyl-3,3′-dinitroadamantane (4,4′-DM-3,3′-DNAB). nih.gov Further reduction of the aminonitrotoluenes can lead to the formation of 2,4-diaminotoluene (B122806) (DAT). rsc.orgnih.gov Some studies have also observed subsequent acetylation of the amino products, forming compounds such as 4-acetylamino-2-nitrotoluene. nih.govdtic.mil

Following the initial ring fission in the oxidative pathway, the resulting aliphatic products are channeled into central metabolic pathways. Research on Burkholderia cepacia R34 has successfully characterized the "lower pathway" genes responsible for this conversion. nih.govnih.gov The ring cleavage product of 2,4,5-trihydroxytoluene is further processed by a series of enzymes, including a bifunctional isomerase/hydrolase (DntG) and a CoA-dependent methylmalonate semialdehyde dehydrogenase (DntE). nih.govnih.gov The coordinated action of these enzymes ultimately breaks down the carbon skeleton into fundamental metabolic building blocks. The final products of this degradation cascade are pyruvate (B1213749) and propionyl coenzyme A (propionyl-CoA), which can then enter the citric acid cycle and other core metabolic routes to support cell growth and energy production. nih.govnih.gov

Under anaerobic conditions, the primary mechanism for 2,4-DNT biotransformation is the reduction of its nitro groups. dtic.mil In the absence of oxygen as an electron acceptor, microorganisms utilize the nitro groups for respiration or co-metabolically reduce them. This process is often facilitated by the presence of a primary electron donor, such as ethanol. dtic.milnih.gov

The reduction occurs sequentially, transforming 2,4-DNT first into the isomeric aminonitrotoluenes (2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene). dtic.milnih.gov As these intermediates are formed, they are subsequently reduced further. The end product of this complete reduction is 2,4-diaminotoluene (DAT). dtic.milnih.govnih.gov Studies under denitrifying and methanogenic conditions have reported the stoichiometric reduction of 2,4-DNT to DAT. dtic.mil While DAT is more stable than its parent compound, its subsequent degradation can occur, though often at a slower rate. dtic.mil

| Condition | Primary Pathway | Key Intermediates | Major End Product(s) of Initial Transformation | Reference |

|---|---|---|---|---|

| Aerobic (Oxidative) | Dioxygenation & Ring Fission | 4-Methyl-5-nitrocatechol, 2,4,5-Trihydroxytoluene | Pyruvate, Propionyl-CoA | nih.govnih.gov |

| Aerobic (Reductive) | Nitro Group Reduction | Aminonitrotoluenes, Hydroxylaminonitrotoluenes | 2,4-Diaminotoluene, Azoxy compounds | nih.govdtic.mil |

| Anaerobic | Nitro Group Reduction | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene | 2,4-Diaminotoluene | dtic.milnih.gov |

The microbial degradation of 2,4-DNT is mediated by a specific suite of enzymes whose characterization has been crucial to understanding the metabolic pathways.

The key enzyme in the oxidative pathway is the 2,4-dinitrotoluene dioxygenase (DNTDO). This is a three-component Rieske-type system, typically encoded by a gene cluster (e.g., dntAaAbAcAd). dtu.dknih.gov It consists of a ferredoxin reductase (DntAa), a ferredoxin (DntAb), and a terminal oxygenase comprised of two subunits (DntAc and DntAd). dtu.dk The reductase transfers electrons from NAD(P)H to the ferredoxin, which in turn reduces the terminal oxygenase, enabling it to activate molecular oxygen for the attack on the aromatic ring. dtu.dk Following this, a 4-methyl-5-nitrocatechol monooxygenase, encoded by the dntB gene, catalyzes the second denitration step. nih.gov The lower pathway enzymes for processing the ring-cleavage product include DntD (2,4,5-trihydroxytoluene oxygenase), DntE (methylmalonate semialdehyde dehydrogenase), and DntG (isomerase/hydrolase). nih.govnih.gov

In the reductive pathways, nitroreductases play the central role. These enzymes, which can be oxygen-sensitive or -insensitive, catalyze the reduction of nitro groups to amino groups via nitroso and hydroxylamino intermediates. nih.gov In Escherichia coli, for example, the nitroreductases NfsA and NfsB have been implicated in the reduction of 2,4-DNT. nih.gov

Enzymatic Mechanisms and Enzyme Characterization

Lignin (B12514952) Peroxidases and Manganese-Dependent Peroxidases in Fungal Degradation

The biodegradation of 2,4-dinitrotoluene (2,4-DNT) by white-rot fungi, particularly Phanerochaete chrysosporium, is a complex process primarily driven by its powerful extracellular ligninolytic enzyme system. asm.org This system features two key heme peroxidases: lignin peroxidase (LiP) and manganese-dependent peroxidase (MnP). asm.orgnih.gov These enzymes are crucial for the degradation of lignin, a complex aromatic polymer in wood, and they can also co-metabolically degrade a wide range of persistent environmental pollutants, including 2,4-DNT. asm.orgfrontiersin.org

The degradation pathway for 2,4-DNT in P. chrysosporium is unique in that it requires an initial intracellular reduction of one of the nitro groups before the peroxidases can act. asm.orgresearchgate.net This reduction step, which forms intermediates such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, is a prerequisite for subsequent extracellular oxidation. asm.org Once these amino-nitrotoluene intermediates are formed and transported outside the cell, they become substrates for LiP and MnP. researchgate.net

Lignin Peroxidase (LiP): LiP has a high redox potential, enabling it to directly oxidize non-phenolic aromatic compounds, which constitute the majority of lignin's structure. nih.gov In the 2,4-DNT degradation pathway, LiP is thought to catalyze several oxidative reactions involving the metabolic intermediates. researchgate.net

Manganese-Dependent Peroxidase (MnP): MnP functions by oxidizing Mn(II) to the highly reactive Mn(III), which is stabilized by organic acid chelators (e.g., oxalate) secreted by the fungus. frontiersin.orgresearchgate.net This chelated Mn(III) acts as a diffusible redox mediator, oxidizing phenolic compounds and the amino-nitrotoluene intermediates of 2,4-DNT degradation. researchgate.netresearchgate.net

The combined action of these peroxidases on the reduced intermediates leads to the removal of the second nitro group and eventual aromatic ring cleavage. The proposed pathway involves a series of oxidations, reductions, and methylations that ultimately funnel metabolites toward ring fission and mineralization. asm.orgresearchgate.net

Table 1: Key Fungal Enzymes in 2,4-DNT Degradation

| Enzyme | Abbreviation | Function in 2,4-DNT Degradation |

| Lignin Peroxidase | LiP | Catalyzes the direct oxidation of non-phenolic amino-nitrotoluene intermediates. researchgate.net |

| Manganese-Dependent Peroxidase | MnP | Oxidizes Mn(II) to Mn(III), which then acts as a diffusible oxidant for phenolic compounds and amino-nitrotoluene intermediates of 2,4-DNT metabolism. frontiersin.orgresearchgate.net |

Phytoremediation Studies with Deuterated Tracers

Isotopic tracers are essential tools for elucidating the fate of environmental contaminants, allowing researchers to track the movement and transformation of a compound through complex biological and environmental systems. iaea.org The use of stable isotopes, such as deuterium (B1214612) (²H), provides a powerful method for distinguishing a parent compound from its metabolites and from endogenous plant molecules. iaea.orgresearchgate.net While specific studies employing 2,4-Dinitrotoluene (ring-D3) were not prominently available, the principles of using isotopically labeled compounds are well-established for tracking the uptake, translocation, and metabolism of xenobiotics in plants. researchgate.netnih.gov

Plant Uptake and Metabolism of 2,4-DNT (ring-D3)

The use of a deuterated tracer like 2,4-DNT (ring-D3) would enable precise tracking of the compound's journey into and through a plant. Following uptake from soil or a hydroponic medium, the mass signature of the deuterated ring allows analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to differentiate the tracer and its metabolites from the background of naturally occurring compounds.

Studies on unlabeled 2,4-DNT have demonstrated that various plant species can take up the compound. nih.govnih.gov Once inside the plant, 2,4-DNT undergoes metabolic transformation, primarily through the reduction of its nitro groups. nih.gov Plant cell suspension cultures of soapwort (Saponaria officinalis) and reed (Phragmites australis) have been shown to metabolize 2,4-DNT, reducing it to monoamino-nitrotoluene isomers. nih.gov A study using a deuterated tracer would confirm these pathways and could potentially uncover novel, previously unidentified metabolic routes by providing unambiguous identification of D3-labeled metabolites.

Identification of Plant-Derived Metabolites

Metabolic studies using unlabeled 2,4-DNT with plant suspension cultures have successfully identified key transformation products. nih.gov The primary metabolites found both in the culture medium and within the plant cells are the products of a single nitro group reduction: 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. nih.gov The formation of these compounds indicates that plants possess nitroreductase-like enzyme systems capable of transforming 2,4-DNT. Further reduction can lead to the formation of 2,4-diaminotoluene. nih.gov

Table 2: Identified Plant-Derived Metabolites of 2,4-DNT

| Metabolite | Formation Pathway | Location Found in Plant Culture Studies |

| 2-Amino-4-nitrotoluene | Reduction of the nitro group at position 2. nih.gov | Medium and acetone (B3395972) extract of cells. nih.gov |

| 4-Amino-2-nitrotoluene | Reduction of the nitro group at position 4. nih.gov | Medium and acetone extract of cells. nih.gov |

| 2,4-Diaminotoluene | Subsequent reduction of the remaining nitro group. nih.gov | Mentioned as a product of the next reduction step. nih.gov |

Abiotic Degradation Processes

In addition to biological transformation, 2,4-DNT is subject to abiotic degradation in the environment, with photolysis being a significant process. researchgate.netresearchgate.net The structure of 2,4-DNT allows it to absorb light in the ultraviolet spectrum, leading to its photochemical transformation in surface waters and on soil surfaces. nih.gov

Photolysis Mechanisms and Product Formation

The direct photolysis of 2,4-DNT in aqueous solutions has been shown to follow pseudo-first-order kinetics. researchgate.netnih.gov The rate of this degradation is highly dependent on the composition of the water. For instance, the photolysis half-life of 2,4-DNT is significantly shorter in seawater compared to deionized water, an effect attributed to the sensitizing action of dissolved species like sodium chloride. researchgate.netnih.gov Similarly, humic acids, which are common in natural waters, can also act as photosensitizers, accelerating the degradation of 2,4-DNT. researchgate.net

Studies have identified several products resulting from the photolysis of 2,4-DNT in natural seawater. These products indicate that the transformation can involve oxidation of the methyl group and reduction of a nitro group. Identified products include 2,4-dinitrobenzaldehyde, 2,4-dinitrobenzylnitrile, and 2-amino-4-nitrobenzoic acid. researchgate.net The formation of these varied byproducts highlights the complexity of the photochemical degradation pathway.

Table 3: Effect of Water Composition on 2,4-DNT Photolysis Half-Life

| Water Type / Condition | Approximate Half-Life (t½) | Effect on Photolysis Rate |

| Deionized Water | ~4 hours | Baseline Rate researchgate.netnih.gov |

| Deionized Water + Humic Acids | ~2 hours | Accelerated researchgate.netnih.gov |

| Deionized Water + NaCl | ~1 hour | Strongly Accelerated researchgate.netnih.gov |

| Seawater | < 1 hour | Most Rapid researchgate.netnih.gov |

Note: Half-life values are approximate and based on studies using artificial light sources designed to simulate sunlight. researchgate.netnih.gov

Hydrolysis in Aqueous Systems

Aromatic nitro compounds such as 2,4-dinitrotoluene are generally resistant to hydrolysis under typical environmental pH conditions. epa.gov Studies indicate that these compounds are not susceptible to this degradation pathway in natural aquatic systems. epa.gov However, under alkaline conditions, hydrolysis of 2,4-DNT can occur. Research investigating the kinetics of alkaline hydrolysis of several nitroaromatic compounds, including 2,4-DNT, found that it is more resistant to this process than 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov The primary pathway for alkaline hydrolysis is suggested to be the direct substitution of a nitro group by a hydroxide (B78521) ion. nih.gov

Environmental Transport and Partitioning Behavior

The movement and distribution of 2,4-DNT in the environment are dictated by its physical and chemical properties, which influence its partitioning between water, soil, air, and biota.

Bioaccumulation Potential in Aquatic Organisms

2,4-Dinitrotoluene exhibits a low potential for bioaccumulation in aquatic organisms. This is primarily attributed to its relatively low octanol-water partition coefficient (log Kow), which is a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms. epa.govcdc.gov As a result, significant bioaccumulation in animal tissues is not expected. epa.gov Studies on the biotransformation of 2,4-DNT by marine bacteria, such as Shewanella marisflavi, show that the compound can be reduced to 2,4-diaminotoluene, indicating that it can be metabolized by aquatic organisms. nih.gov

Sorption to Soils and Sediments

The sorption of 2,4-DNT to soils and sediments is a significant process that affects its mobility and bioavailability. The extent of sorption is strongly influenced by the organic matter content of the soil. nih.govosti.gov Higher organic carbon content generally leads to greater sorption. spiedigitallibrary.org

Kinetic studies have shown that sorption equilibrium for 2,4-DNT can be reached within 12 to 30 hours, depending on the soil type (e.g., clay vs. sand). spiedigitallibrary.org The sorption behavior can be described by Freundlich isotherms. spiedigitallibrary.org Research on different soil organic matter fractions has revealed that the chemical structure, not just the total amount of organic carbon, plays a crucial role in the sorption of 2,4-DNT. nih.govosti.gov Specifically, aliphatic domains within the soil organic matter appear to significantly influence its non-specific sorption. nih.govosti.gov

The following table summarizes experimentally determined soil partition coefficients (Kd) for 2,4-DNT in different soil types.

| Soil Type | Organic Carbon (%) | Kd (L/kg) | Reference |

| Sandy Soil | Low | 0.0172 | spiedigitallibrary.org |

| Clayey Soil | High | 1.46 | spiedigitallibrary.org |

Volatility and Distribution in Air

2,4-Dinitrotoluene is considered a semi-volatile organic compound. epa.gov Its tendency to partition from water to air is described by its Henry's Law constant, which is relatively low, indicating that volatilization from water surfaces is not a significant environmental fate process. epa.govnih.gov The vapor pressure of 2,4-DNT is also low. nih.gov

In the atmosphere, vapor-phase 2,4-DNT is expected to be broken down by photodegradation, with an estimated half-life of approximately 75 days. epa.gov Due to its low volatility, its release to the air is more likely to occur in the form of dust or adsorbed to particulate matter rather than as a vapor from soil or water. epa.gov

The table below presents key physical properties of 2,4-Dinitrotoluene that influence its volatility and atmospheric distribution.

| Property | Value | Reference |

| Vapor Pressure | 0.00011 mm Hg at 20 °C | nih.gov |

| Henry's Law Constant | 9.26 x 10-8 atm-m3/mol | cdc.gov |

| Octanol-Water Partition Coefficient (log Kow) | 1.98 | nih.gov |

Toxicological Research and Metabolic Fate of 2,4 Dinitrotoluene Ring D3

Metabolic Pathways in Biological Systems

The biotransformation of 2,4-Dinitrotoluene (B133949) (2,4-DNT) occurs through various metabolic pathways depending on the biological system and the prevailing environmental conditions, such as the presence or absence of oxygen. researchgate.net In microbial systems, two primary pathways have been extensively studied: an oxidative pathway and a reductive pathway. ethz.ch

The oxidative pathway, identified in bacteria such as Burkholderia cepacia R34, involves dioxygenase enzymes that initiate the degradation process. ethz.chnih.govnih.gov This pathway leads to the removal of the nitro groups and subsequent cleavage of the aromatic ring, ultimately breaking down the compound into central metabolic intermediates like pyruvate (B1213749) and propionyl coenzyme A. nih.govnih.gov

The reductive pathway is more common and proceeds through the sequential reduction of the two nitro groups. This process is initiated by various microorganisms, including Pseudomonas aeruginosa, especially under oxygen-limited or anaerobic conditions. researchgate.netethz.ch The primary products of this pathway are 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. researchgate.netepa.gov Further reduction can lead to the formation of 2,4-diaminotoluene (B122806). researchgate.netethz.ch Acetylation of the amino groups is another significant reaction, resulting in metabolites like 4-acetamide-2-nitrotoluene and 2,4-diacetamidetoluene. researchgate.net

In humans, metabolites of 2,4-DNT have been identified in the urine of occupationally exposed workers. These metabolites include 2,4-dinitrobenzoic acid, 2-amino-4-nitrobenzoic acid, and their conjugates, indicating that metabolic processes in mammals also involve both oxidation of the methyl group and reduction of the nitro groups. nih.gov

Key Metabolic Pathways of 2,4-DNT

| Pathway | Key Organisms/Systems | Primary Intermediates/Products | Reference |

|---|---|---|---|

| Oxidative Degradation | Burkholderia cepacia R34 | 4-Methyl-5-nitrocatechol (B15798), 2-Hydroxy-5-methylquinone | ethz.chnih.govnih.gov |

| Reductive Transformation | Pseudomonas aeruginosa, Anaerobic microbes | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene, 2,4-Diaminotoluene | researchgate.netethz.ch |

| Mammalian Metabolism | Humans (occupational exposure) | 2,4-Dinitrobenzoic acid, 2-Amino-4-nitrobenzoic acid | nih.gov |

The use of isotopically labeled compounds, such as 2,4-Dinitrotoluene (ring-D3) or 14C-labeled 2,4-DNT, has been crucial for tracing the fate of the compound and identifying its biotransformation products. In a study examining the transformation of 2,4-DNT under denitrifying conditions, cultures were treated with [14C]DNT to track the distribution of metabolites. dtic.mil

The research found that after an extended incubation period, nearly all of the radioactive label remained in the aqueous phase, indicating that the metabolites produced were largely water-soluble. dtic.mil The characterization of these labeled metabolites revealed a distribution among different fractions. dtic.mil

Distribution of [14C]DNT Labeled Metabolites

| Metabolite Fraction | Percentage of Original [14C]DNT | Description | Reference |

|---|---|---|---|

| Insoluble Material | ~35% | Metabolites that precipitated out of the aqueous solution. | dtic.mil |

| Soluble Hydrophobic | ~29% | Metabolites that remained in solution but possessed non-polar characteristics. | dtic.mil |

| Soluble Hydrophilic | ~32% | Water-soluble metabolites that were highly polar. | dtic.mil |

This research highlights that biotransformation leads to a diverse range of products with varying physical properties, from insoluble materials to highly hydrophilic compounds. The primary transformation products identified in this system were 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and 2,4-diaminotoluene. dtic.mil

The biotransformation of 2,4-DNT is mediated by a variety of specific enzymes. In the aerobic oxidative pathway utilized by Burkholderia cepacia R34, the degradation is initiated by a multi-component enzyme system called 2,4-dinitrotoluene dioxygenase (DNTDO). nih.gov This enzyme adds two hydroxyl groups to the aromatic ring, leading to the elimination of a nitro group as nitrite. ethz.ch The resulting intermediate, 4-methyl-5-nitrocatechol, is then acted upon by a monooxygenase, which removes the second nitro group. ethz.chnih.gov Subsequent steps involve ring-cleavage enzymes that break open the aromatic ring, channeling the products into central metabolism. nih.govnih.gov

The genes encoding these enzymes in B. cepacia R34 have been identified within a 27-kb region of DNA, organized in operons. nih.gov This genetic arrangement includes genes for the dioxygenase (dntAaAbAcAd), a monooxygenase (dntB), and the lower pathway enzymes that process the ring-fission products (dntD, dntE, dntG). nih.govnih.gov

Under anaerobic or oxygen-limited conditions, the primary enzymatic activity involves nitroreductases. ethz.ch These enzymes catalyze the reduction of the nitro groups to amino groups, using reducing equivalents such as NAD(P)H. ethz.ch This reductive process can be a detoxification mechanism, but it can also lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) compounds. nih.govnih.gov

Genotoxicity and Mutagenicity Studies

The metabolism of 2,4-DNT is closely linked to its genotoxic and mutagenic properties. While the parent compound itself may not be the primary mutagen, its metabolic activation can lead to the formation of intermediates that damage cellular macromolecules, including DNA. nih.govnih.gov Studies have shown that the faulty or incomplete metabolism of 2,4-DNT can trigger a significant mutagenic effect in host cells. nih.gov

A key mechanism underlying the toxicity of 2,4-DNT is the generation of Reactive Oxygen Species (ROS) during its metabolic transformation. nih.gov The reductive metabolism of the nitro groups is particularly implicated in ROS production. nih.govnih.gov This process can involve one-electron reductions that form nitro anion radicals. nih.gov These radicals can react with molecular oxygen in a process known as redox cycling, leading to the formation of superoxide (B77818) radicals (O₂•⁻). nih.govnih.gov

Subsequent reactions can produce other harmful ROS, including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). nih.gov The formation of reactive intermediates, such as 2/4-hydroxylaminodinitrotoluene, can also contribute to the leakage of reactive molecules, further increasing cellular ROS levels. nih.gov This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which is characterized by damage to DNA, proteins, and lipids. nih.govnih.gov

Research into the mutagenic effects of 2,4-DNT metabolism has revealed that the resulting DNA damage can trigger mutagenesis through a pathway that is independent of the classical SOS response. nih.gov The SOS response is a global response to DNA damage in bacteria that involves the RecA protein and leads to an increase in mutation rates.

In a study where the DNT degradation pathway from Burkholderia cepacia R34 was implanted into Escherichia coli, it was observed that the accumulation of ROS from DNT catabolism initiated an intense mutagenesis regime. nih.gov However, this did not stimulate homologous recombination or increase the activity of the recA promoter, key markers of the SOS response. nih.gov The findings indicated that the mutagenic effect of the ROS was largely SOS-independent. nih.gov Instead, the mutagenesis was linked to stress-induced changes in the functionality of the RpoS sigma factor, suggesting a mechanism involving a relaxation of DNA replication fidelity rather than direct DNA damage repair pathways. nih.gov

Comparative Toxicological Assessment of 2,4-DNT and its Metabolites

Reactive intermediates such as nitroso and hydroxylamine compounds formed during the reduction of 2,4-DNT are known to be highly reactive. nih.govnih.gov These molecules, along with the ROS generated during their formation, can cause significant cellular damage. nih.gov Therefore, the toxic effects observed following exposure to 2,4-DNT are often a composite of the effects of the parent molecule and its various breakdown products.

Studies comparing the acute toxicity of different nitrotoluenes have found that 2,4-DNT is more toxic than 2,4,6-trinitrotoluene (B92697) (TNT) in rats. researchgate.net Furthermore, the symptoms of toxicity elicited by 2,4-DNT, such as liver and kidney necrosis, are similar to those caused by related nitroaromatic compounds. researchgate.net It is suggested that the toxicity of these compounds is intrinsically linked to their reductive activation and the subsequent generation of reactive metabolites and ROS. nih.gov

Table of Mentioned Compounds

Advanced Computational and Theoretical Studies on 2,4 Dinitrotoluene Ring D3

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for investigating the electronic structure and reactivity of molecules like 2,4-Dinitrotoluene (B133949) (ring-D3). nih.gov These computational methods allow for the detailed examination of reaction mechanisms at the molecular level. nih.gov DFT has become a popular method for such calculations in solid-state physics and molecular crystals since the 1990s. nih.gov The accuracy of DFT allows it to be a valuable tool for explaining experimental observations and predicting properties that can be validated experimentally. nih.gov

Modeling Reaction Pathways and Transition States

DFT studies are instrumental in modeling the complex reaction pathways of nitroaromatic compounds. For the related compound 2,4,6-trinitrotoluene (B92697) (TNT), computational investigations have identified several potential unimolecular thermal decomposition pathways. huji.ac.ilnih.gov These studies suggest that at lower temperatures, reactions involving the methyl group are kinetically and thermodynamically favored. huji.ac.ilnih.gov However, as the temperature increases to around 1250-1500 K, the homolysis of the C-NO2 bond becomes the dominant decomposition pathway. huji.ac.ilnih.gov Another potential pathway involves the rearrangement of the NO2 group to ONO, followed by O-NO bond breaking; while thermodynamically favorable, this route is often kinetically less favorable. huji.ac.ilnih.gov

For 2,4-Dinitrotoluene (DNT), three initial decomposition mechanisms have been explored: C-NO2 bond homolysis, nitro-nitrite isomerization, and an O-migration pathway. The O-migration route, involving the transfer of an oxygen atom from the nitro group, was found to have the lowest energy barrier, calculated at approximately 39 kcal/mol. researchgate.net

Table 1: Calculated Energy Barriers for DNT Decomposition Pathways

| Decomposition Pathway | Calculated Energy Barrier (kcal/mol) |

|---|---|

| O-Migration | 39 |

| C-NO2 Homolysis | >39 |

| Nitro-Nitrite Isomerization | >39 |

This table summarizes the relative energy barriers for the initial decomposition mechanisms of 2,4-DNT as determined by computational studies. Data sourced from researchgate.net.

Investigation of Isotopic Effects on Reaction Kinetics

The substitution of hydrogen with deuterium (B1214612) in the aromatic ring of 2,4-Dinitrotoluene to form 2,4-Dinitrotoluene (ring-D3) is expected to produce a secondary kinetic isotope effect (SKIE). A SKIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org SKIEs are typically smaller than primary kinetic isotope effects but are valuable for elucidating reaction mechanisms. wikipedia.org

Studies on the closely related compound 2,4,6-trinitrotoluene-d3 (TNT-d3), where the methyl group is deuterated, provide a clear example of a primary kinetic isotope effect. In reactions involving proton abstraction from the methyl group by bases like sodium isopropoxide or sodium t-butoxide, a significant kinetic isotope effect is observed. researchgate.netresearchgate.net For instance, the reaction with sodium t-butoxide in t-butanol established a hydrogen-deuterium kinetic isotope effect of 8 ± 1, indicating that the C-H(D) bond is broken in the rate-determining step. researchgate.net While this is a primary effect on the methyl group, it illustrates the profound impact of isotopic substitution on reaction rates. For 2,4-Dinitrotoluene (ring-D3), the effect would be secondary and much smaller, arising from changes in vibrational frequencies of the aromatic ring C-D bonds compared to C-H bonds. wikipedia.orgprinceton.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. An empirical classical all-atom specific force field has been developed for MD simulations of DNT, which accurately reproduces experimental densities and structures in both crystalline and liquid phases. nih.gov This force field was optimized using structural parameters and partial charges obtained from DFT calculations at the B3LYP/6-311+G** level. nih.gov

Simulating Thermal Decomposition and Detonation Mechanisms

Prediction of Environmental Behavior and Bioavailability

Computational methods are increasingly used to predict how chemical compounds behave in the environment, including their tendency to sorb to soil and sediment, which affects their bioavailability and potential for bioremediation. envipath.orgethz.ch

Thermodynamic Parameters of Adsorption

The adsorption of 2,4-Dinitrotoluene onto environmental surfaces like clay minerals has been investigated using DFT. One study modeled the adsorption of a 2,4-DNT molecule on the tetrahedral (Si-O) and octahedral (Al-O) surfaces of kaolinite clay. researchgate.net The results indicated that the primary mechanism of adsorption is the formation of hydrogen bonds between the nitro groups of the DNT and the hydroxyl groups on the clay surface. researchgate.net The calculations also showed that 2,4-DNT is preferentially adsorbed on the Al-O surface. researchgate.net

While specific thermodynamic data for 2,4-DNT (ring-D3) adsorption is limited, studies on the adsorption of TNT onto activated carbon provide a template for the types of parameters calculated. researchgate.net These studies determine key thermodynamic values that describe the spontaneity and nature of the adsorption process.

Table 2: Example Thermodynamic Parameters for Nitroaromatic Adsorption on Activated Carbon

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| 293 | -2.35 | -16.48 | 48.22 |

| 303 | -2.83 | -16.48 | 48.22 |

| 313 | -3.31 | -16.48 | 48.22 |

| 323 | -3.80 | -16.48 | 48.22 |

This table presents thermodynamic parameters for the adsorption of TNT on Fe-AC-800 activated carbon. The negative ΔG° values indicate a spontaneous process, the negative ΔH° value indicates the exothermic nature of the adsorption, and the positive ΔS° value suggests increased randomness at the solid-liquid interface. Data sourced from researchgate.net.

The bioavailability of 2,4-DNT can be significantly reduced by sorption to certain materials. For example, K-smectite clays have been shown to have a high affinity for nitroaromatics, substantially reducing the toxicity of 2,4-DNT to aquatic plants by limiting its bioavailability. nih.gov

Applications of 2,4 Dinitrotoluene Ring D3 in Specific Research Areas

Explosives Research and Detection

The detection of explosives is a paramount concern for military and civilian security. 2,4-Dinitrotoluene (B133949) is a known impurity and a volatile signature compound associated with trinitrotoluene (TNT)-based explosives. nih.govnih.govresearchgate.net The unique properties of 2,4-Dinitrotoluene (ring-D3) lend themselves to specialized applications in this field.

Tracer for Landmine Detection

Research into landmine detection often focuses on identifying the chemical vapors that emanate from these devices. nih.govrsc.orgepa.gov 2,4-Dinitrotoluene is a key target analyte in this research due to its higher vapor pressure compared to TNT, making it more readily detectable in the air and soil above a buried landmine. nih.govresearchgate.net Advanced spectroscopic techniques, such as surface-enhanced Raman spectroscopy (SERS), have been developed to detect 2,4-DNT vapors at concentrations as low as 5 parts per billion. nih.govepa.gov

While the primary focus of detection methods is on the naturally occurring 2,4-DNT as the marker, the use of 2,4-Dinitrotoluene (ring-D3) can be envisioned in the research and development phase of new detection technologies. For instance, it could be used in controlled studies to calibrate and validate the sensitivity and specificity of new sensor technologies, such as ion mobility spectrometers, by providing a distinct, non-background signal. nih.govutm.md

Internal Standard for Analysis of Explosives and Their Residues

In the forensic analysis of explosives and the environmental monitoring of contaminated sites, accurate quantification of the compounds present is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for this purpose. scispec.co.thscielo.sa.cr The use of deuterated analogs of target compounds as internal standards is a widely accepted practice to improve the accuracy and precision of these measurements.

A study on the analysis of various explosives, including 2,4-DNT, by GC-MS with negative chemical ionization utilized a deuterated analog of 2,6-Dinitrotoluene (2,6-DNT-D3) as an internal standard. scispec.co.th This closely related isomer with a deuterium-labeled methyl group serves to correct for variations in sample preparation and instrument response. scispec.co.th Given that 2,4-Dinitrotoluene (ring-D3) is an even closer structural analog to 2,4-DNT, it represents an ideal internal standard for isotope dilution analysis, a technique that provides high accuracy by compensating for sample matrix effects and extraction inefficiencies.

| Parameter | Value |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Internal Standard Example | 2,6-Dinitrotoluene-D3 |

| Concentration Range | 1 – 1000 pg/µL |

| Analysis Time | < 7 minutes |

| Precision (RSD) | < 7% |

| This table summarizes typical parameters for the analysis of explosives using GC-MS with a deuterated internal standard, based on a study using 2,6-DNT-D3. scispec.co.th |

Environmental Monitoring and Remediation Research

The widespread use of 2,4-DNT in industrial processes and munitions has led to significant environmental contamination of soil and groundwater. epa.gov Research in this area is focused on developing effective remediation strategies and accurate monitoring techniques, where 2,4-Dinitrotoluene (ring-D3) can play a significant role.

Evaluation of Bioremediation Strategies

Bioremediation, which utilizes microorganisms to break down pollutants, is a promising approach for cleaning up sites contaminated with 2,4-DNT. epa.govepa.gov Understanding the fate and transformation of 2,4-DNT during these processes is essential for evaluating the effectiveness of a bioremediation strategy. Isotope tracing is a powerful tool for this purpose.

For example, a study on the fate of the related explosive TNT in a marine mesocosm used 15N-labeled TNT to trace its transformation, mineralization, and uptake by organisms. usgs.gov This approach provided a detailed understanding of the compound's environmental pathways. usgs.gov Similarly, 2,4-Dinitrotoluene (ring-D3) can be used in laboratory and field studies to track the biodegradation of 2,4-DNT. By introducing a known amount of the labeled compound, researchers can follow its degradation and identify its breakdown products, distinguishing them from any pre-existing, non-labeled contamination. This allows for a precise assessment of the efficiency of different microbial strains or environmental conditions in degrading the pollutant. A study investigating the metabolism of 2,4-DNT in rats utilized tritium-labeled 2,4-DNT (3H-2,4-DNT) to trace its excretion and distribution in various tissues, demonstrating the utility of isotopic labeling in metabolic studies. iaea.org

Assessment of DNT Contamination in Environmental Samples

Accurate measurement of 2,4-DNT concentrations in complex environmental matrices like soil and water is critical for risk assessment and regulatory compliance. The U.S. Environmental Protection Agency (EPA) has established standard methods for the analysis of explosives, such as SW-846 Method 8330B and Method 8095, which use High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), respectively. epa.govepa.gov

These methods often recommend the use of surrogate compounds to monitor the performance of the analytical process. epa.gov While compounds like 2,5-Dinitrotoluene or 3,4-Dinitrotoluene are suggested as surrogates in Method 8095, the use of a deuterated version of the analyte itself, such as 2,4-Dinitrotoluene (ring-D3), is considered a superior approach, particularly for GC-MS analysis. epa.gov This is because the deuterated standard behaves almost identically to the non-labeled analyte during extraction and analysis, thus providing a more accurate correction for any losses or variations. The use of 2,6-DNT-D3 as an internal standard for the analysis of explosives in soil matrix spikes further validates this approach for environmental samples. scispec.co.th

| U.S. EPA Method | Analytical Technique | Recommended Surrogates |

| 8330B | HPLC | 1,2-Dinitrobenzene, 3,4-Dinitrotoluene |

| 8095 | GC-ECD | 2,5-Dinitrotoluene, 3,4-Dinitrotoluene |

| This table shows examples of surrogates recommended in U.S. EPA methods for the analysis of explosives. The use of a deuterated internal standard like 2,4-Dinitrotoluene (ring-D3) is a common practice in GC-MS for enhanced accuracy. epa.govepa.gov |

Biochemical Pathway Elucidation and Enzyme Mechanism Studies

The biodegradation of 2,4-DNT is accomplished by various microorganisms through specific enzymatic pathways. wikipedia.org Understanding these pathways and the mechanisms of the enzymes involved is crucial for optimizing bioremediation processes. 2,4-Dinitrotoluene (ring-D3) is an important tool in these fundamental biochemical studies.

The degradation of 2,4-DNT can proceed through different routes, including oxidative and reductive pathways. wikipedia.org In oxidative pathways, enzymes such as dioxygenases and monooxygenases play a key role in the initial attack on the aromatic ring, leading to the removal of the nitro groups. nih.gov In reductive pathways, the nitro groups are sequentially reduced to amino groups. wikipedia.org

Isotope tracing with 2,4-Dinitrotoluene (ring-D3) can be used to map these metabolic pathways. By providing the labeled compound as a substrate to microorganisms, researchers can use techniques like mass spectrometry to track the deuterium (B1214612) label as it is incorporated into various metabolic intermediates and final products. This allows for the unambiguous identification of the steps in the degradation pathway. For instance, a study on the biotransformation of DNT by Escherichia coli identified several key metabolites, including 4-amino-2-nitrotoluene and 2,4,5-trihydroxytoluene (B73207), demonstrating the complexity of these pathways. nih.gov

Furthermore, deuterated compounds are used to study enzyme mechanisms through the determination of kinetic isotope effects (KIEs). wikipedia.orgnih.govepfl.ch By comparing the rate of a reaction with the normal substrate versus the deuterated substrate, researchers can infer information about the rate-limiting step of the reaction and the nature of the transition state. nih.govepfl.ch For example, a significant KIE upon using 2,4-Dinitrotoluene (ring-D3) in an enzyme-catalyzed reaction would suggest that the breaking of a carbon-deuterium (or carbon-hydrogen) bond on the aromatic ring is a critical part of the reaction mechanism. wikipedia.orgnih.gov

| Pathway Type | Key Enzymes | Initial Products | Organism Examples |

| Oxidative | Dioxygenase, Monooxygenase | 4-Methyl-5-nitrocatechol (B15798) | Burkholderia cepacia |

| Reductive | Nitroreductase | 2-Amino-4-nitrotoluene, 4-Amino-2-nitrotoluene | Pseudomonas aeruginosa |

| This table summarizes the main biochemical pathways for the degradation of 2,4-Dinitrotoluene by microorganisms. nih.govwikipedia.org |

Future Research Directions and Emerging Trends

Development of Advanced Analytical Techniques for Deuterated Analogs

The use of 2,4-Dinitrotoluene (B133949) (ring-D3) as an internal standard or tracer in environmental and biological studies is fundamentally dependent on the availability of highly sensitive and precise analytical techniques capable of distinguishing it from its non-deuterated counterpart. Future research is trending towards the refinement and application of methods that can provide unambiguous identification and accurate quantification at trace levels.

Deuterium-labeled compounds, such as 2,4-DNT-d3, are invaluable as reference standards for stable isotope dilution analysis. nih.gov This technique, often coupled with mass spectrometry, offers high precision and accuracy by correcting for sample loss during preparation and analysis. The development of new synthetic approaches for isotopically labelled compounds is crucial for expanding their availability and application in analytical methods. researchgate.net

Key areas for future development include:

High-Resolution Mass Spectrometry (HRMS): Advancements in HRMS platforms, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), will enable lower detection limits and greater specificity, which is critical for complex environmental matrices.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): The development of more selective multiple reaction monitoring (MRM) transitions for 2,4-DNT-d3 will improve its utility as an internal standard, minimizing interferences from co-extractive compounds.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: 2H Solid-state NMR is a powerful tool for studying the molecular dynamics and interactions of deuterated compounds within solid matrices, such as soil or sediment, providing insights that are not accessible through mass spectrometry alone. nih.gov

Continuous Flow Systems: The adaptation of continuous flow reactors for the synthesis of deuterated compounds could provide more efficient and cost-effective production methods, increasing the availability of these critical reference materials. researchgate.net

| Analytical Technique | Application for 2,4-DNT (ring-D3) | Future Research Focus |

| GC-MS/MS | Quantification as an internal standard in environmental samples. | Development of more robust and interference-free MRM methods. |

| LC-HRMS | Identification and quantification of transformation products in biological systems. | Creation of comprehensive libraries of deuterated metabolites. |

| 2H Solid-State NMR | Studying the binding and interaction with soil organic matter and sediments. | Application to in-situ studies of environmental fate and transport. |

| Isotope Dilution Analysis | Precise quantification in complex matrices, correcting for analytical variability. | Broader application in ecotoxicology and human exposure studies. |

In-depth Elucidation of Undiscovered Metabolic and Degradation Pathways

While the primary metabolic and degradation pathways for 2,4-Dinitrotoluene have been studied, the influence of isotopic labeling on these processes is not fully understood. nih.govethz.ch Future research must focus on leveraging the unique signature of 2,4-DNT (ring-D3) to trace its journey through biological and environmental systems, potentially uncovering novel pathways.

Known bacterial degradation of 2,4-DNT can proceed through two main routes:

Oxidative Pathway: Initiated by a dioxygenation reaction that forms 4-methyl-5-nitrocatechol (B15798) (4M5NC) with the release of a nitrite group. nih.govresearchgate.netresearchgate.net This is common in aerobic bacteria like Burkholderia sp.

Reductive Pathway: Involves the sequential reduction of the nitro groups to amino groups, forming intermediates like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene, and ultimately 2,4-diaminotoluene (B122806) (2,4-DAT). researchgate.net This is often observed under anaerobic conditions. researchgate.netnih.gov

Using 2,4-DNT (ring-D3) as a tracer will allow for highly specific tracking of metabolites. This approach can help determine if the kinetic isotope effect, resulting from the stronger carbon-deuterium bond, alters the rate or preference of enzymatic reactions. Research should investigate whether deuteration leads to the formation of unique, previously unidentified metabolites or alters the final fate of the compound in microbial consortia or higher organisms.

| Pathway Type | Key Initial Step | Common Organisms/Conditions | Research Question for 2,4-DNT (ring-D3) |

| Oxidative | Dioxygenase attack, release of nitrite | Burkholderia cepacia, Aerobic conditions | Does deuteration affect the rate of dioxygenase-mediated ring cleavage? |

| Reductive | Nitroreductase activity | Pseudomonas aeruginosa, Anaerobic conditions | Are the reduction rates of the nitro groups altered by the deuterated ring? |

| Biotransformation | Reduction to monoamino and diamino derivatives | Anaerobic marine sediment | Does the deuterated analog exhibit different binding affinities or polymerization tendencies? researchgate.net |

Integration of Multi-Omics Approaches for Comprehensive Environmental and Biological Impact Assessment

To move beyond simple toxicity assays, future research must adopt a systems biology perspective. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for a holistic assessment of the biological impacts of 2,4-DNT (ring-D3). nih.govufz.de This ecotoxicogenomics approach can reveal the molecular mechanisms of toxicity and identify sensitive biomarkers of exposure and effect. mdpi.com

By exposing model organisms (e.g., bacteria, algae, zebrafish) to 2,4-DNT (ring-D3) and analyzing the global changes across different biological layers, researchers can:

Identify Mechanisms of Action: Pinpoint the specific cellular pathways and biological networks that are perturbed by the compound. ufz.demdpi.com

Discover Biomarkers: Uncover changes in gene expression, protein levels, or metabolite concentrations that can serve as early warning indicators of toxicity.

Enhance Risk Assessment: Provide detailed mechanistic data to support more accurate and predictive environmental risk assessments. nih.govufz.de

The development of analytical frameworks to integrate these large, complex datasets is a critical component of this research direction. nih.gov

| Omics Layer | Information Provided | Potential Application for 2,4-DNT (ring-D3) |

| Genomics | Changes in DNA; mutations. | Assessing the genotoxic potential. |

| Transcriptomics | Gene expression changes (up/down-regulation). | Identifying genes and pathways affected by exposure (e.g., stress response, metabolism). |

| Proteomics | Changes in protein abundance and post-translational modifications. | Revealing alterations in enzyme activity and cellular machinery. |

| Metabolomics | Global changes in small molecule metabolites. | Characterizing disruptions in metabolic pathways and identifying end-products of biotransformation. |

Novel Approaches for Site-Specific Remediation Strategies

The contamination of soil and groundwater with nitrotoluenes remains a significant environmental challenge. tandfonline.com Future research will focus on developing and optimizing novel remediation technologies that are more efficient, cost-effective, and sustainable. 2,4-DNT (ring-D3) can serve as an excellent performance tracer to validate these new methods in laboratory and field-scale studies.

Emerging remediation strategies that warrant further investigation include:

Enhanced Bioremediation: This involves stimulating the activity of indigenous microorganisms or introducing specialized strains with high degradation capabilities. The addition of surfactants or biosurfactants can increase the bioavailability of DNT to these microbes. tandfonline.com

Phytoremediation: The use of transgenic plants engineered to express microbial enzymes capable of degrading explosives offers a promising, low-impact approach for cleaning up contaminated soils. tandfonline.com

Advanced Oxidation/Reduction Processes: In-situ chemical oxidation (ISCO) or reduction using agents like persulfate activated by nano-zero valent iron (nZVI) can rapidly degrade contaminants. mdpi.com Research is needed to adapt these technologies for nitroaromatic compounds and assess their long-term effectiveness and potential byproducts.

Computational Modeling for Predictive Toxicology and Environmental Fate